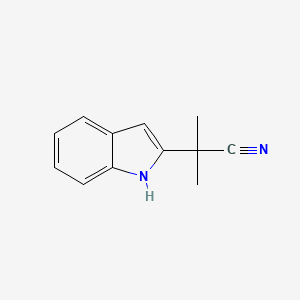

2-(1H-indol-2-yl)-2-methylpropanenitrile

説明

2-(1H-Indol-2-yl)-2-methylpropanenitrile is a nitrile-containing heterocyclic compound featuring an indole core substituted at the 2-position with a 2-methylpropanenitrile group. Its molecular formula is C₁₂H₁₁N₂, derived from the indole ring (C₈H₆N) and the branched nitrile substituent (C₄H₅N). Synthesis routes for analogous compounds include Iron(II)-catalyzed oxidative cross-dehydrogenative coupling () and phase-transfer catalytic methods ().

特性

分子式 |

C12H12N2 |

|---|---|

分子量 |

184.24 g/mol |

IUPAC名 |

2-(1H-indol-2-yl)-2-methylpropanenitrile |

InChI |

InChI=1S/C12H12N2/c1-12(2,8-13)11-7-9-5-3-4-6-10(9)14-11/h3-7,14H,1-2H3 |

InChIキー |

CXTGCFSUEATZBL-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C#N)C1=CC2=CC=CC=C2N1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-2-yl)-2-methylpropanenitrile can be achieved through several synthetic routes. One common method involves the reaction of indole with a suitable nitrile precursor under specific conditions. For example, the reaction of indole with 2-bromo-2-methylpropionitrile in the presence of a base such as potassium carbonate can yield the desired compound . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-(1H-indol-2-yl)-2-methylpropanenitrile may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product .

化学反応の分析

Types of Reactions

2-(1H-indol-2-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

科学的研究の応用

2-(1H-indol-2-yl)-2-methylpropanenitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its interaction with biological targets.

作用機序

The mechanism of action of 2-(1H-indol-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . Additionally, the compound may inhibit certain enzymes involved in disease pathways, contributing to its therapeutic potential .

類似化合物との比較

Comparison with Similar Compounds

The following table compares 2-(1H-indol-2-yl)-2-methylpropanenitrile with structurally or functionally related nitriles, emphasizing key differences in substituents, applications, and physicochemical properties.

Key Observations :

Structural Variations: Procyazine replaces the indole ring with a triazine system, enhancing herbicidal activity due to chlorine and cyclopropylamino groups . Bromophenyl and Aminophenyl analogs lack the indole heterocycle but retain the nitrile functionality, favoring industrial or material science applications . Indole-3-yl derivatives () exhibit distinct substitution patterns (carbonyl or amine groups) that alter electronic properties and biological interactions.

Synthetic Routes: The target compound’s synthesis parallels methods for 2-(1H-indol-2-yl)acetonitrile derivatives, which utilize Iron(II)-catalyzed C-2 cyanomethylation (). Procyazine likely involves triazine ring assembly followed by nitrile incorporation, a process common in agrochemical synthesis .

Biological and Industrial Relevance :

- Procyazine ’s herbicidal action contrasts with the indole-based compounds, which are more aligned with pharmaceutical research (e.g., naproxen derivatives in ).

- Safety data for 2-(2-bromophenyl)-2-methylpropanenitrile highlight hazards like respiratory irritation, underscoring the need for careful handling in industrial settings .

Physicochemical Properties: While specific data for the target compound are absent, 2-methylpropanenitrile (a structural subunit) has a boiling point of ~13.8°C (), suggesting volatility.

Research Challenges and Opportunities

- Data Gaps: Limited information exists on the target compound’s biological activity or commercial use.

- Synthetic Optimization : and suggest catalytic methods for indole functionalization, but scalability and selectivity remain challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。